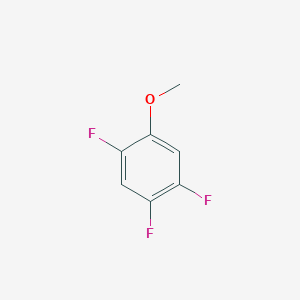

2,4,5-Trifluoroanisole

CAS No.: 5006-38-2

Cat. No.: VC3791718

Molecular Formula: C7H5F3O

Molecular Weight: 162.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5006-38-2 |

|---|---|

| Molecular Formula | C7H5F3O |

| Molecular Weight | 162.11 g/mol |

| IUPAC Name | 1,2,4-trifluoro-5-methoxybenzene |

| Standard InChI | InChI=1S/C7H5F3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |

| Standard InChI Key | SKYXLDSRLNRAPS-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1F)F)F |

| Canonical SMILES | COC1=CC(=C(C=C1F)F)F |

Introduction

Chemical Identity and Structural Characteristics

2,4,5-Trifluoroanisole (C₇H₅F₃O) is a substituted anisole derivative with fluorine atoms at the 2-, 4-, and 5-positions of the benzene ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5006-38-2 | |

| Molecular Formula | C₇H₅F₃O | |

| Molecular Weight | 162.11 g/mol | |

| IUPAC Name | 1-Methoxy-2,4,5-trifluorobenzene | |

| SMILES Notation | COC1=C(C(=C(C=C1F)F)F) |

The compound’s structure is characterized by electron-withdrawing fluorine atoms and an electron-donating methoxy group, creating a polarized aromatic system. This electronic configuration influences its reactivity in electrophilic substitution and cross-coupling reactions .

Synthesis and Production Methods

Direct Fluorination of Anisole Derivatives

2,4,5-Trifluoroanisole is typically synthesized via halogen-exchange reactions using precursors like 2,4,5-trichloroanisole. Fluorination agents such as potassium fluoride (KF) or hydrogen fluoride (HF) in polar aprotic solvents (e.g., dimethylformamide) yield the target compound .

Lithiation-Carboxylation Pathways

A novel method involves lithiation of 2,4,5-trifluoroanisole using lithium diisopropylamide (LDA) at low temperatures (−70°C), followed by carboxylation with CO₂ to produce fluorinated benzoic acid derivatives . For example:

This method achieves >90% regioselectivity and is scalable for industrial applications .

Alternative Routes

-

Nucleophilic Aromatic Substitution: Reaction of 2,4,5-trifluorophenol with methyl iodide in the presence of a base .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce additional functional groups .

Physicochemical Properties

Thermal and Spectral Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 170°C (estimated) | |

| Melting Point | Not reported | – |

| Density | 1.49 g/cm³ (estimated) | |

| Refractive Index (n₂₀ᴰ) | 1.451 (estimated) |

Spectroscopic Characterization:

-

¹⁹F NMR (CDCl₃): δ −138.2 (d, J = 20 Hz), −142.5 (m), −144.1 (d, J = 18 Hz) .

-

IR (KBr): 1245 cm⁻¹ (C–F stretch), 2830 cm⁻¹ (O–CH₃ stretch) .

Solubility and Stability

-

Solubility: Miscible with organic solvents (e.g., THF, DCM); insoluble in water .

-

Stability: Resists hydrolysis under acidic conditions but degrades in strong bases due to methoxy group cleavage .

Industrial and Research Applications

Agrochemical Intermediates

2,4,5-Trifluoroanisole is a precursor for herbicides and fungicides. For example, its carboxylation yields 2-methoxy-3,6-difluorobenzoic acid, a key component in fluorinated analogs of dicamba . These derivatives exhibit moderate herbicidal activity (40–60% growth inhibition at 200 ppm) .

Pharmaceutical Building Blocks

The compound is used in synthesizing capsid assembly modulators for antiviral drugs. Functionalization with sulfonamide groups produces inhibitors targeting hepatitis B virus replication .

Materials Science

-

OLEDs: 2,4,5-Trifluoroanisole derivatives enhance electron transport in perovskite films, achieving luminances up to 1.2 × 10³ cd/m² .

-

Carbon Nanotube Functionalization: Forms organic color centers in single-wall carbon nanotubes (SWCNTs), enabling near-infrared fluorescence for biosensing .

Exposure Control

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume